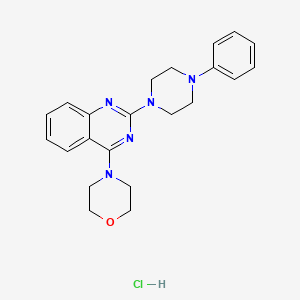![molecular formula C20H16ClNO4S B3962585 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
説明
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide, commonly known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CSB is a sulfonamide-based compound that possesses both anti-inflammatory and analgesic properties.
作用機序
CSB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid to prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response and pain perception. By inhibiting COX-2 activity, CSB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
CSB has been shown to have minimal toxicity and is well-tolerated in laboratory animals. It has a half-life of approximately 3 hours and is metabolized in the liver. CSB has been found to have a dose-dependent effect on the inhibition of COX-2 activity. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using CSB in laboratory experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. Another advantage is its minimal toxicity and good tolerability. However, one of the limitations of using CSB is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for the use of CSB in scientific research. One area of interest is its potential application in the treatment of cancer. CSB has been shown to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CSB has been found to have neuroprotective effects in animal models and may have potential as a therapeutic agent for these diseases.
科学的研究の応用
CSB has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. CSB also inhibits the activation of nuclear factor-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, CSB has been found to have potential applications in the treatment of neuropathic pain, migraine, and cancer.
特性
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-26-18-11-9-17(10-12-18)22(20(23)15-5-3-2-4-6-15)27(24,25)19-13-7-16(21)8-14-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQEBFGTJUYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



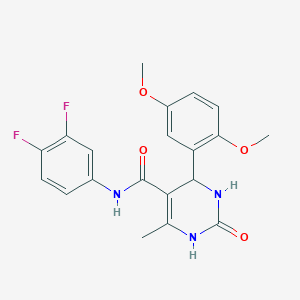
![3-{[(3-acetylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3962505.png)
![N-(tert-butyl)-2-{[1-[(2-methyl-1-naphthyl)methyl]-4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3962513.png)
![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3962521.png)

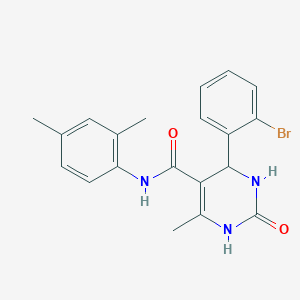
![methyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962551.png)
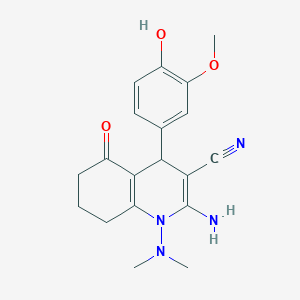
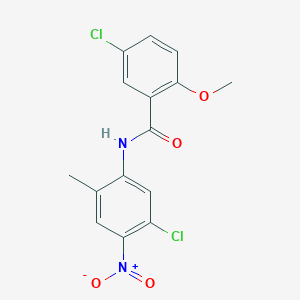
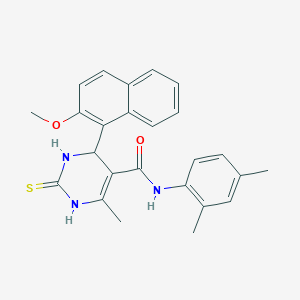
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3962592.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962594.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3962608.png)
